molecular formula C8H5NO2S B3359147 4,7-Benzothiazoledione, 2-methyl- CAS No. 839675-46-6

4,7-Benzothiazoledione, 2-methyl-

Cat. No.: B3359147
CAS No.: 839675-46-6
M. Wt: 179.2 g/mol
InChI Key: IVLRKZIPVIULOL-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 2-methyl- (CAS: 839675-46-6) is a benzothiazole derivative characterized by a bicyclic structure comprising a benzene ring fused with a thiazole ring. The compound features two ketone groups at positions 4 and 7 and a methyl substituent at position 2 (Figure 1). Its molecular formula is C₈H₅NO₂S, with a molecular weight of 179.199 g/mol . The presence of the methyl group enhances steric and electronic effects, influencing reactivity and intermolecular interactions. This compound serves as a precursor or intermediate in synthesizing pharmacologically active derivatives, such as kinase inhibitors and luminescent materials .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c1-4-9-7-5(10)2-3-6(11)8(7)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLRKZIPVIULOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461188
Record name 4,7-Benzothiazoledione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839675-46-6
Record name 4,7-Benzothiazoledione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzothiazoledione, 2-methyl- typically involves the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds. One common method is the reaction of 2-aminobenzenethiol with 2-methyl-1,4-benzoquinone under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of 4,7-Benzothiazoledione, 2-methyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,7-Benzothiazoledione, 2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives with different properties and applications .

Scientific Research Applications

4,7-Benzothiazoledione, 2-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Key Properties of 4,7-Benzothiazoledione, 2-methyl- and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4,7-Benzothiazoledione, 2-methyl- 839675-46-6 C₈H₅NO₂S 179.199 2-CH₃, 4,7-dione Precursor for kinase inhibitors
Ryuvidine (Cdk4 Inhibitor III) 265312-55-8 C₁₅H₁₂N₂O₂S 284.332 2-CH₃, 5-(4-methylphenyl)amino CDK4 inhibition; anticancer research
2-Methyl benzimidazole 615-15-6 C₈H₈N₂ 132.16 2-CH₃, fused benzimidazole Antioxidant activity
2-Amino-4,7-dihydro-6(5H)-benzothiazolone 113030-24-3 C₇H₈N₂OS 168.22 2-NH₂, 4,7-dihydro Versatile intermediate in synthesis
5-{[2-(Dimethylamino)ethyl]amino}-2-methyl-1,3-benzothiazole-4,7-dione 477603-18-2 C₁₂H₁₅N₃O₂S 265.331 2-CH₃, 5-alkylamino Potential CNS activity

Substituent Effects on Bioactivity

  • Ryuvidine (2-methyl-5-[(4-methylphenyl)amino] derivative) exhibits potent CDK4 inhibitory activity due to the electron-withdrawing 4-methylphenylamino group at position 5, which enhances binding affinity . In contrast, the parent compound 4,7-Benzothiazoledione, 2-methyl- lacks this substituent, limiting its direct pharmacological utility but making it a versatile scaffold.
  • 2-Methyl benzimidazole demonstrates antioxidant properties via radical scavenging (DPPH assay), attributed to the aromatic benzimidazole core . While structurally distinct from benzothiazolediones, its activity highlights the importance of heterocyclic systems in medicinal chemistry.

Impact of Substituents on Physicochemical Properties

  • Molecular Weight and Solubility: The addition of a 4-methylphenylamino group in Ryuvidine increases molecular weight to 284.33 g/mol, reducing aqueous solubility compared to the parent compound (179.20 g/mol) .
  • In contrast, amino-substituted derivatives (e.g., 2-Amino-4,7-dihydro-6(5H)-benzothiazolone) exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets .

Research Findings and Trends

  • While 4,7-Benzothiazoledione, 2-methyl- lacks such groups, functionalization at positions 4 and 7 could unlock similar properties.
  • Biological Activity : Substitution patterns critically determine bioactivity. For instance, the 2-methyl group in benzothiazolediones enhances metabolic stability compared to unsubstituted analogues, as seen in kinase inhibitor studies .

Q & A

Q. What are the established synthetic routes for 4,7-Benzothiazoledione, 2-methyl-, and how can reaction conditions be optimized?

The synthesis of 4,7-Benzothiazoledione derivatives typically involves cyclization reactions of substituted aromatic amines with sulfur-containing precursors. For example, brominated analogs like 4,7-dibromo-2-methylbenzothiazole are synthesized via bromination of thioacetamide intermediates under controlled conditions . Key optimization parameters include:

  • Temperature : Reactions often require reflux (e.g., 55–100°C) to ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., THF/Et₃N mixtures) improve yield by stabilizing intermediates.
  • Catalysts : Palladium or copper catalysts enhance cross-coupling reactions for functionalization .
    A table summarizing optimized conditions:
StepConditionsYield (%)Reference
BrominationHBr/AcOH, 80°C, 12 h65–70
CyclizationTHF/Et₃N, Pd(PPh₃)₂Cl₂, 55°C, 6 h75–80

Q. Which spectroscopic and chromatographic methods are critical for characterizing 4,7-Benzothiazoledione, 2-methyl-?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 285.07 for C₁₅H₁₂N₂O₂S) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97%) using C18 columns with UV detection at 254 nm .

Q. What biological activities are associated with 4,7-Benzothiazoledione, 2-methyl-?

The compound (alias Ryuvidine) exhibits CDK4 inhibition , disrupting cell cycle progression in cancer models . Preliminary studies also suggest:

  • Antimicrobial activity : Thiazole derivatives show efficacy against Gram-positive bacteria (MIC = 8–16 µg/mL) .
  • Antitumor potential : Inhibition of β-catenin/TCF4 signaling in colorectal cancer cell lines (IC₅₀ = 2.5 µM) .

Advanced Research Questions

Q. How can mechanistic insights into the CDK4 inhibition of 4,7-Benzothiazoledione, 2-methyl- be elucidated?

Advanced approaches include:

  • Molecular docking : Simulating interactions with CDK4’s ATP-binding pocket (e.g., hydrogen bonding with Val96 and Asp97) .
  • Kinase assays : Measuring inhibition via fluorescence polarization (FP) or ADP-Glo™ assays .
  • Cell cycle analysis : Flow cytometry to quantify G1-phase arrest in treated cells .

Q. What challenges arise in crystallographic studies of 4,7-Benzothiazoledione derivatives, and how are they resolved?

Challenges include:

  • Crystal polymorphism : Solvent-dependent packing variations (e.g., ethanol vs. acetonitrile recrystallization).
  • Thermal motion : High flexibility of the benzothiazole ring requires low-temperature (100 K) X-ray diffraction .
    Solutions:
  • DFT calculations : Optimizing molecular geometry to guide crystallographic refinement .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?

Discrepancies may stem from:

  • Cell line heterogeneity : Use isogenic cell lines to control genetic variability.
  • Assay conditions : Standardize ATP concentrations in kinase assays .
  • Compound stability : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .

Q. What strategies enhance the selectivity of 4,7-Benzothiazoledione derivatives for specific signaling pathways?

  • Structure-activity relationship (SAR) studies : Modifying the 5-aryl amino group improves β-catenin/TCF4 selectivity .
  • Prodrug design : Introducing hydrolyzable esters (e.g., benzyl carboxylates) for targeted release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Benzothiazoledione, 2-methyl-
Reactant of Route 2
4,7-Benzothiazoledione, 2-methyl-

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